

Technical Support Center: Confirming Intracellular CA-074 Activity

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Compound of Interest		
Compound Name:	CA-074	
Cat. No.:	B15614256	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the intracellular activity of the cathepsin B inhibitor, **CA-074**. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between CA-074 and its methyl ester, CA-074-Me?

A1: The key difference lies in their cell permeability. **CA-074** is a potent and selective inhibitor of cathepsin B but exhibits poor membrane permeability[1]. To overcome this, the methyl ester derivative, **CA-074**-Me, was developed. **CA-074**-Me is cell-permeable and, once inside the cell, it is hydrolyzed by intracellular esterases to the active inhibitor, **CA-074**[2][3][4]. Therefore, for cell-based assays, **CA-074**-Me is the appropriate choice to inhibit intracellular cathepsin B.

Q2: How does **CA-074** inhibit cathepsin B?

A2: **CA-074** is a synthetic small molecule that acts as an irreversible inhibitor of cathepsin B[2] [5]. It binds to the active site of the enzyme, specifically targeting the cysteine protease activity[5]. This inhibition is highly selective for cathepsin B, with significantly lower potency against other cathepsins like H and L under specific conditions[5][6]. The inhibition is most potent at the acidic pH found in lysosomes, the primary location of active cathepsin B[2][7].

Q3: What is the mechanism of action for **CA-074**-Me within a cell?

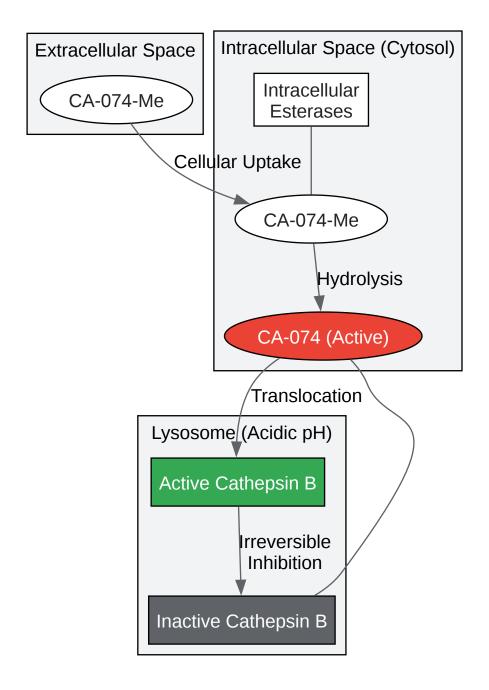


Troubleshooting & Optimization

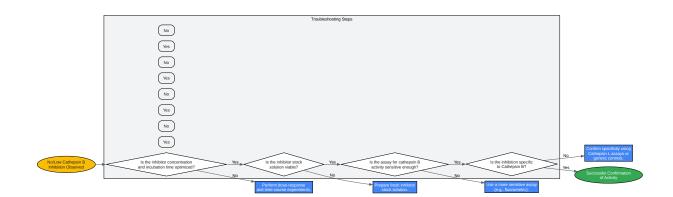
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A3: The intracellular activation and inhibition pathway for **CA-074**-Me involves several steps. First, the cell-permeable **CA-074**-Me crosses the plasma membrane. Inside the cell, ubiquitous intracellular esterases cleave the methyl ester group, converting **CA-074**-Me into its active, cell-impermeable form, **CA-074**. This active inhibitor then translocates to the lysosomes where it irreversibly binds to and inhibits the enzymatic activity of cathepsin B.

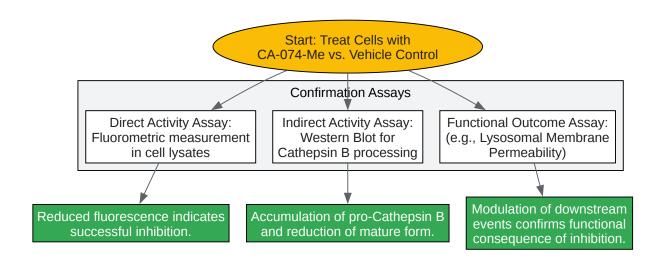












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References

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